molecular formula C10H12ClN B15070711 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline

7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B15070711
M. Wt: 181.66 g/mol
InChI Key: PFLCRVYXSNLDPG-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines It features a quinoline core structure with a chlorine atom at the 7th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-chloroquinoline with methylamine under hydrogenation conditions can yield the desired compound . Another method involves the reduction of 7-chloro-2-methylquinoline using catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydroquinoline
  • 2-Methyl-1,2,3,4-tetrahydroquinoline
  • 7-Chloro-2-methylquinoline

Comparison: 7-Chloro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. Compared to 7-Chloro-1,2,3,4-tetrahydroquinoline, the additional methyl group in this compound can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

7-chloro-2-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12ClN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7,12H,2-3H2,1H3

InChI Key

PFLCRVYXSNLDPG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

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